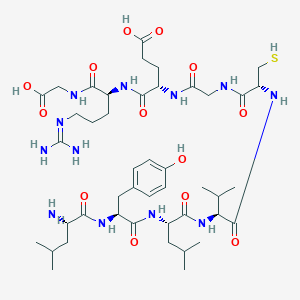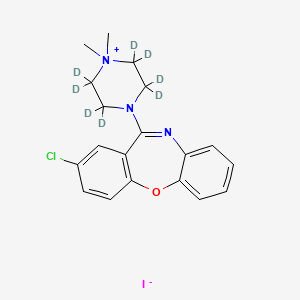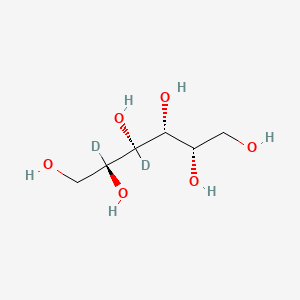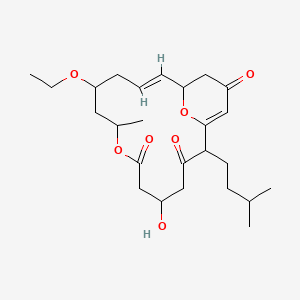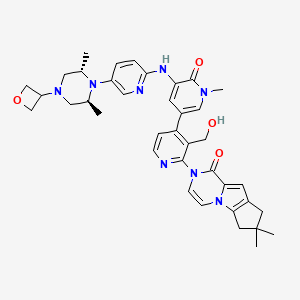
Marbofloxacin-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marbofloxacin-d8 is a deuterium-labeled derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used as an internal standard in mass spectrometry for the quantification of Marbofloxacin. Marbofloxacin itself is known for its broad-spectrum bactericidal activity and is effective against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma .
Métodos De Preparación
The preparation of Marbofloxacin-d8 involves the deuteration of Marbofloxacin. The synthetic route typically includes the following steps:
Mixing a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine: This mixture is heated to react for 8-12 hours, then cooled to room temperature. Purified water and potassium hydroxide are added, and the reaction continues at 60-90°C for 3-5 hours. The water phase is separated, and its pH is adjusted to 6.8-7.2 with hydrochloric acid.
Reacting Formula (IV) with potassium hydroxide in medium water: This reaction occurs at 125-160°C under 0.1-0.4 Mpa pressure for 5-12 hours. Formic acid and formaldehyde water solutions are added dropwise as the temperature drops to 40-50°C, followed by a cyclization reaction at 70-75°C for 6-10 hours.
Análisis De Reacciones Químicas
Marbofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Marbofloxacin-d8 is widely used in scientific research, particularly in the following fields:
Mecanismo De Acción
Marbofloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the normal cellular processes of bacteria, leading to the inhibition of bacterial growth and ultimately causing bacterial cell death .
Comparación Con Compuestos Similares
Marbofloxacin-d8 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone antibiotic with broad-spectrum activity.
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action.
Ofloxacin: A second-generation fluoroquinolone with broad-spectrum antibacterial activity.
This compound stands out due to its specific use in analytical chemistry as an internal standard .
Propiedades
Fórmula molecular |
C17H19FN4O4 |
|---|---|
Peso molecular |
370.40 g/mol |
Nombre IUPAC |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
Clave InChI |
BPFYOAJNDMUVBL-SQUIKQQTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)

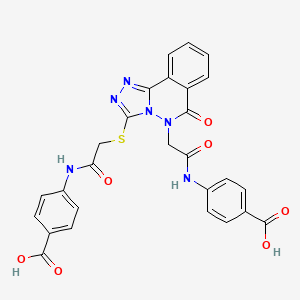
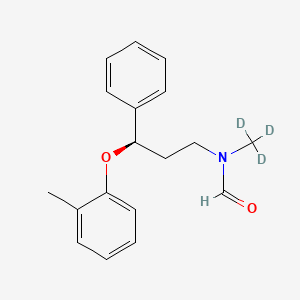

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
